molecular formula C15H13N3O2S2 B2866864 N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 476460-27-2

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2866864
CAS No.: 476460-27-2
M. Wt: 331.41
InChI Key: MBCWXRZGBLUDOU-UHFFFAOYSA-N
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Description

N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 2 with a thiophen-2-yl acetamide moiety. The 1,3,4-thiadiazole scaffold is widely studied for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-20-12-7-3-2-6-11(12)14-17-18-15(22-14)16-13(19)9-10-5-4-8-21-10/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCWXRZGBLUDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These include:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

The presence of the thiadiazole ring is crucial for these activities as it allows for interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:

  • The compound has shown promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively .

The anticancer mechanisms attributed to thiadiazole derivatives often include:

  • Inhibition of DNA and RNA synthesis : Compounds interfere with nucleic acid synthesis which is critical for cancer cell proliferation.
  • Targeting key kinases : Interactions with kinases involved in tumorigenesis have been documented.

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Key observations include:

  • Substituents on the thiadiazole ring : Modifications can enhance or diminish activity. For example, the presence of electron-donating groups like methoxy enhances anticancer potency .
CompoundCell LineIC50 (μM)Mechanism
This compoundHepG-24.37±0.7DNA/RNA synthesis inhibition
This compoundA-5498.03±0.5Kinase inhibition

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties using molecular docking studies to predict binding affinities to target proteins. The results indicated that modifications at specific positions significantly influenced biological activity .
  • Molecular Docking Studies : Docking studies revealed that the compound binds effectively to target sites within cancer-related enzymes, providing insights into its potential as a therapeutic agent .

Comparison with Similar Compounds

Physicochemical Properties

A comparison of key properties with structural analogs is summarized below:

Compound Name Substituents on Thiadiazole Acetamide Group Melting Point (°C) Yield (%) Source
Target Compound 5-(2-Methoxyphenyl) 2-(Thiophen-2-yl) Not reported N/A -
5q () 5-(2-Methoxyphenyl) 2-(Benzo[d]oxazol-2-ylthio) 250.2–251.4 62
5d () 5-((4-Chlorobenzyl)thio) 2-(Thiadiazinan-3-yl) 179–181 69
3g () 5-(Benzylthio) 2-(4-(Trifluoromethyl)phenyl) Not reported N/A
5k () 5-(Methylthio) 2-(2-Methoxyphenoxy) 135–136 72

Key Observations :

  • Methoxyphenyl-substituted analogs (e.g., 5q ) exhibit higher melting points (>250°C), suggesting enhanced crystallinity and stability .
  • Thioether-linked derivatives (e.g., 5d ) show moderate melting points (~180°C), likely due to flexible sulfur linkages .
Antimicrobial Activity:
  • 5d () demonstrated antimicrobial activity, attributed to the 4-chlorobenzylthio group’s electron-withdrawing effects .
Anticancer Activity:
  • 3g () exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 9 μM), outperforming imatinib (IC50 = 20 μM). The trifluoromethyl group enhances membrane permeability and target inhibition .
  • Compounds 3 and 8 () induced apoptosis in glioma cells via Akt pathway inhibition, highlighting the role of nitro and chlorophenyl groups .
Neuroprotective Effects:
  • Benzo[d]oxazole derivatives (e.g., 5q in ) showed neuroprotective activity, possibly due to antioxidant properties of the methoxyphenyl group .

Inference for Target Compound : The 2-methoxyphenyl and thiophene groups may synergize to enhance anticancer or neuroprotective effects, though experimental validation is required.

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